N-{[(3-nitrophenyl)amino]carbonyl}glycine
Overview
Description
N-{[(3-nitrophenyl)amino]carbonyl}glycine is a useful research compound. Its molecular formula is C9H9N3O5 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-{[(3-nitrophenyl)amino]carbonyl}glycine has been explored in the synthesis of α-aminonitriles, which are crucial intermediates in organic synthesis. The process involves the dehydration of amino acid amides, followed by treatment with anhydrous HCl to afford α-aminonitrile hydrochlorides. This method retains the optical purity of the L-α-aminonitriles, demonstrating the compound's utility in stereoselective synthesis (Kawashiro, Yoshida, & Morimoto, 1977).
Environmental Impact and Degradation
The transformation of amino acids, including glycine, in sulfate radical oxidation processes has been studied, highlighting the formation of nitrophenolic byproducts. This research is significant for understanding the environmental fate of such compounds and their potential impact when exposed to oxidative conditions found in natural and engineered systems (Dong et al., 2022).
Biochemical Applications
A study on site-specific, photochemical proteolysis applied to ion channels in vivo utilized (2-nitrophenyl)glycine, an analog of this compound. This work demonstrated the potential of such compounds in probing the structure and function of membrane proteins, offering insights into their roles in cellular mechanisms (England et al., 1997).
Analytical Chemistry
In the realm of analytical chemistry, derivatives of this compound have been used as fluorogenic labeling reagents for the in vivo analysis of amino acid neurotransmitters. This application underscores the utility of such compounds in developing sensitive and rapid assays for biological molecules, facilitating neuroscience research and clinical diagnostics (Klinker & Bowser, 2007).
Metabolic Studies
The metabolism of glycine, a simple amino acid, and its alterations in obesity and metabolic diseases have been extensively reviewed, emphasizing glycine's role beyond being a mere building block for proteins. Such studies contribute to our understanding of amino acid metabolism in health and disease, potentially guiding therapeutic interventions (Alves et al., 2019).
Mechanism of Action
Biochemical Pathways
The inhibition of carbonic anhydrase enzymes affects the production of bicarbonate ions and carbon dioxide. This can lead to a decrease in pH. It’s also worth noting that threonine aldolases, which are pyridoxal 5′-phosphate (PLP)-dependent enzymes, catalyze the reversible aldol reaction of glycine as a donor with an aldehyde acceptor to form β-hydroxy-α-amino acids .
Properties
IUPAC Name |
2-[(3-nitrophenyl)carbamoylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c13-8(14)5-10-9(15)11-6-2-1-3-7(4-6)12(16)17/h1-4H,5H2,(H,13,14)(H2,10,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZBNWBHPVSYBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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